molecular formula C11H8F4N2O B11856270 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one CAS No. 63077-35-0

3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one

Cat. No.: B11856270
CAS No.: 63077-35-0
M. Wt: 260.19 g/mol
InChI Key: XKFIPKSNWHFAMU-UHFFFAOYSA-N
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Description

3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one typically involves the reaction of a suitable quinazolinone precursor with a fluorinated alkylating agent. The reaction conditions may include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions could convert the quinazolinone to its corresponding dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions may occur at the fluorinated ethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Exploration as a candidate for drug development due to its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorinated ethyl group could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the fluorinated ethyl group, potentially resulting in different biological activities.

    3-Methylquinazolin-4(3H)-one: Similar core structure but without the fluorinated substituent.

    2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(3H)-one: Similar fluorinated group but different substitution pattern.

Uniqueness

The presence of the 1,2,2,2-tetrafluoroethyl group in 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated counterparts.

Properties

CAS No.

63077-35-0

Molecular Formula

C11H8F4N2O

Molecular Weight

260.19 g/mol

IUPAC Name

3-methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4-one

InChI

InChI=1S/C11H8F4N2O/c1-17-9(8(12)11(13,14)15)16-7-5-3-2-4-6(7)10(17)18/h2-5,8H,1H3

InChI Key

XKFIPKSNWHFAMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1C(C(F)(F)F)F

Origin of Product

United States

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